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Compound of Interest

Compound Name: Boc-3-iodo-L-tyrosine

Cat. No.: B112932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of iodine into tyrosine residues within peptides is a critical modification in

pharmaceutical and biochemical research. This alteration is employed for various purposes,

including radio-labeling for in vivo imaging, enhancing biological activity, and as a heavy-atom

probe for structural studies. Understanding the precise three-dimensional structure of these

iodinated peptides is paramount for elucidating their mechanism of action and for rational drug

design. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR)

spectroscopy and other key analytical techniques for the structural characterization of peptides

containing iodinated tyrosine.

NMR Spectroscopy: The Gold Standard for Solution-
State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution method for

determining the structure and dynamics of peptides in a solution environment, which closely

mimics physiological conditions.[1] It provides atom-level structural information, making it

exceptionally well-suited for characterizing iodinated peptides.

The presence of an iodine atom on the tyrosine ring introduces distinct electronic and steric

effects that are readily detectable. These effects help confirm the site of iodination and reveal

its conformational consequences. The electron-withdrawing nature of iodine causes a

downfield shift in the NMR signals of adjacent aromatic protons.
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Quantitative Data: NMR Chemical Shifts
The introduction of iodine significantly alters the chemical shifts of the tyrosine residue. The

following table summarizes the typical ¹H and ¹³C chemical shifts for L-Tyrosine and its

iodinated derivatives within a peptide context.

Atom
L-Tyrosine ¹H δ
(ppm)

3-Iodo-L-Tyrosine ¹H
δ (ppm)

3,5-Diiodo-L-

Tyrosine ¹H δ (ppm)

Hα ~4.0 - 4.5 ~3.91 ~3.37

Hβ ~2.8 - 3.2 ~3.0 - 3.2 ~2.8 - 3.0

H-2,6 (δ) ~7.19 H-6: ~7.17 H-2,6: ~7.61

H-3,5 (ε) ~6.90 H-5: ~6.91; H-2: ~7.69 -

Note: Data compiled from multiple sources.[2][3][4] Actual values will vary depending on the

peptide sequence, pH, and solution conditions.

Atom
L-Tyrosine ¹³C δ
(ppm)

3-Iodo-L-Tyrosine

¹³C δ (ppm)

3,5-Diiodo-L-

Tyrosine ¹³C δ
(ppm)

Cα ~58.8 ~55.0 - 58.0 ~55.1

Cβ ~38.3 ~35.0 - 38.0 ~34.5

C-1 (γ) ~129.5 ~128.0 - 130.0 ~130.0 - 132.0

C-2,6 (δ) ~133.5
C-2: ~138.0; C-6:

~130.0
~139.8

C-3,5 (ε) ~118.6
C-3: ~85.0; C-5:

~115.0
~85.0 - 87.0

C-4 (ζ) ~157.7 ~155.0 - 157.0 ~155.0 - 157.0

Note: Data compiled from multiple sources.[3][4] Actual values will vary depending on the

peptide sequence and solution conditions.
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Experimental Protocol: 2D NMR for Peptide Structure
A suite of 2D NMR experiments is essential for assigning all proton resonances and

determining the 3D structure.

Sample Preparation: Dissolve 1-5 mg of the iodinated peptide in 0.5 mL of a deuterated

solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 0.5-3 mM.[5] Adjust

pH as needed for stability and to mimic physiological conditions.

Data Acquisition: Perform experiments on a high-field NMR spectrometer (≥600 MHz).

TOCSY (Total Correlation Spectroscopy): Identifies all protons within an amino acid's spin

system. A mixing time of 60-80 ms is typically used.[6]

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3

chemical bonds, crucial for assigning sidechain protons.[7]

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in

space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. A

mixing time of 150-400 ms is common for peptides.[6]

Data Analysis:

Process spectra using appropriate software (e.g., TopSpin, NMRPipe).

Use TOCSY and COSY spectra to perform sequential resonance assignment, linking the

spin systems of adjacent amino acids.

Identify and quantify cross-peaks in the NOESY spectrum to generate a list of interproton

distance restraints.

Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D

structures consistent with the experimental restraints.
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NMR Experimental Workflow for Peptide Structure Determination.

Alternative Methods for Structural Analysis
While NMR is powerful, a multi-faceted approach using other techniques provides a more

complete structural picture.

X-Ray Crystallography
This technique provides a high-resolution, static 3D structure of a molecule in its crystalline

state.[8] For iodinated peptides, the iodine atom serves as a valuable "heavy atom." Its strong

scattering of X-rays helps to solve the phase problem, which is a major bottleneck in

determining the crystal structure of novel molecules.[8][9]

Experimental Protocol Outline:

Crystallization: Screen various conditions (precipitants, pH, temperature) to grow high-

quality single crystals of the iodinated peptide.

Data Collection: Mount a crystal and expose it to a focused beam of X-rays, recording the

resulting diffraction pattern.[8]
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Structure Solution: Use the diffraction data, leveraging the anomalous signal from the

iodine atom for phasing, to calculate an electron density map.[9]

Model Building and Refinement: Build an atomic model of the peptide into the electron

density map and refine it to best fit the experimental data.

Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity

of iodinated peptides.[10] It provides a precise mass measurement, allowing for the verification

of iodine incorporation (mass increase of ~126 Da per iodine atom). Tandem MS (MS/MS) can

be used to fragment the peptide and determine its amino acid sequence, confirming the

location of the iodinated tyrosine residue.[11][12]

Experimental Protocol Outline:

Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent for

ionization.

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: Measure the mass-to-charge ratio (m/z) of the intact peptide ion to confirm

its molecular weight.

Tandem MS (Optional): Select the parent peptide ion, fragment it via collision-induced

dissociation (CID), and analyze the m/z of the fragments to deduce the sequence.[12]

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique used to analyze the secondary structure

(e.g., α-helix, β-sheet, random coil) of peptides in solution.[13] While it does not provide atomic-

level detail, it is excellent for assessing the overall conformation and monitoring structural

changes upon iodination, ligand binding, or changes in environmental conditions.[14][15] The

characteristic far-UV spectrum (190-250 nm) provides a fingerprint of the peptide's secondary

structure content.[13]
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Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a

concentration of 0.1-0.5 mg/mL.[13][16]

Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm) using a

spectropolarimeter.

Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-

sheet, and random coil conformations using deconvolution software.

Comparative Analysis of Techniques
The choice of analytical method depends on the specific structural question being asked. The

following table and diagram provide a direct comparison.
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Feature
NMR

Spectroscopy

X-Ray

Crystallography

Mass

Spectrometry

Circular

Dichroism (CD)

Structural

Information

High-resolution

3D structure &

dynamics in

solution

High-resolution

3D static

structure in solid

state

Molecular

weight,

sequence,

modification site

Secondary

structure content

(α-helix, β-sheet)

in solution

Sample State Solution Single Crystal
Gas Phase (from

solution/solid)
Solution

Key Advantage

for Iodinated

Peptides

Directly observes

conformational

changes in

solution due to

iodination.

Iodine acts as a

heavy atom,

aiding in phase

determination.[8]

Confirms mass

and location of

iodine with high

accuracy.[10]

Quickly assesses

overall changes

in secondary

structure.[15]

Limitations

Requires larger

sample amounts;

size limitations

(~30 kDa).[5]

Crystal growth

can be a major

bottleneck;

structure may not

reflect solution

state.

Provides limited

3D

conformational

information.

Low resolution;

does not give

atomic-level

detail.

Typical Sample

Amount
1-5 mg

< 1 mg (for

screening)
< 1 µg 10-50 µg
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Structural Analysis of Iodinated Peptides
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Workflow and relationship between structural analysis techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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